molecular formula C14H13Cl2N3O B2449190 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 320421-70-3

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B2449190
CAS RN: 320421-70-3
M. Wt: 310.18
InChI Key: LOZJMTICECVKQW-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as chlorpromazine or CPZ, is a phenothiazine antipsychotic drug first synthesized in 1950. It is used to treat schizophrenia, bipolar disorder, and other mental illnesses. CPZ has a wide range of physiological effects, including sedation, antiemetic, and anticholinergic effects. It is also used to treat nausea and vomiting, and it has been used to treat Parkinson's disease and Tourette's syndrome. CPZ is a commonly prescribed medication, and it is available in many different forms, including tablets, injections, and suppositories.

Scientific Research Applications

Chromatographic Analysis

4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone and its derivatives have been studied for their chromatographic properties. Dulak, Kovač, and Rapos (1967) developed methods for the chromatographic separation of this compound, which also allowed for the quantitative determination of its isomers and related compounds (Dulak, Kovač, & Rapos, 1967).

Enzymatic and Chemical Preparation

The compound has been a subject of study in enzymatic and chemical preparation processes. Haug, Eberspächer, and Lingens (1973) described its preparation through both enzymatic and chemical treatment, highlighting the properties of the metabolite (Haug, Eberspächer, & Lingens, 1973).

Bacterial Degradation

Research by de Frenne, Eberspächer, and Lingens (1973) focused on the bacterial degradation of this compound. They identified several metabolites resulting from the degradation process and proposed a pathway for its bacterial degradation (de Frenne, Eberspächer, & Lingens, 1973).

Synthesis and Biological Activities

The compound has been utilized in the synthesis of various derivatives with potential biological activities. Kamble et al. (2015) synthesized new derivatives and assessed their inhibitory effects on cancer cell lines, demonstrating significant biological activities including antiangiogenic and antioxidant properties (Kamble et al., 2015).

Structural Analysis

Structural analysis of pyridazinone derivatives has also been a research focus. Daoui et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyridazinone derivative, providing insights into its molecular structure (Daoui et al., 2021).

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-10-4-3-5-11(8-10)19-14(20)13(16)12(9-17-19)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZJMTICECVKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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